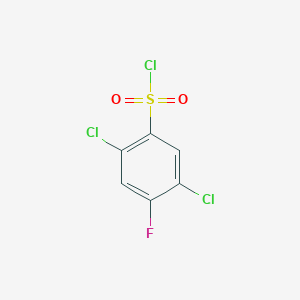

2,5-Dichloro-4-fluorobenzenesulfonyl chloride

描述

属性

IUPAC Name |

2,5-dichloro-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXPUXCOUKXSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the desired halogen atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

化学反应分析

Types of Reactions

2,5-Dichloro-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .

科学研究应用

Scientific Research Applications

1. Organic Synthesis

2,5-Dichloro-4-fluorobenzenesulfonyl chloride is widely used as an intermediate in the synthesis of complex organic molecules. It participates in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to form sulfonamides or other derivatives.

2. Pharmaceutical Development

This compound serves as a precursor in the synthesis of pharmaceutical agents. Its derivatives have been investigated for potential therapeutic effects, including antimicrobial and anticancer properties. For instance, studies have shown that sulfonamide derivatives exhibit significant activity against certain bacterial strains and cancer cell lines .

3. Agrochemicals

In agrochemical applications, this compound is utilized to synthesize herbicides and pesticides. Its reactivity allows for the modification of existing chemical frameworks to enhance biological activity against pests while minimizing environmental impact .

4. Material Science

The compound is also employed in the production of specialty chemicals and dyes. Its ability to react with various substrates makes it a versatile building block for creating materials with specific properties.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two chlorine atoms, one fluorine | Strong electrophilic character |

| 2,6-Dichloro-4-fluorobenzenesulfonyl chloride | Similar halogen substitutions | Different substitution pattern |

| 4-Chlorobenzenesulfonyl chloride | Single chlorine atom | Lacks fluorine and additional chlorine |

| 3-Fluorobenzenesulfonyl chloride | Single fluorine atom | No dichlorination; simpler structure |

Case Studies

Case Study 1: Antimicrobial Activity

Research conducted by Wei et al. (2016) demonstrated that derivatives of this compound exhibited significant antimicrobial properties against a range of bacterial pathogens. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Synthesis of Sulfonamide Derivatives

A study focused on synthesizing sulfonamide compounds from this compound showed that varying reaction conditions could optimize yields. The reaction with amines under controlled conditions yielded several novel sulfonamides with enhanced biological activity .

作用机制

The mechanism of action of 2,5-Dichloro-4-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions are facilitated by the electron-withdrawing effects of the chlorine and fluorine atoms, which increase the electrophilicity of the sulfonyl chloride group .

相似化合物的比较

Halogen Substitution Effects

- 2,5-Dichloro-4-fluoro- : The combination of electron-withdrawing Cl and F substituents enhances electrophilicity at the sulfonyl chloride group, favoring nucleophilic substitution reactions. This makes it ideal for synthesizing sulfonamide antibiotics and herbicides .

- 2,5-Difluoro-4-methyl- : The methyl group (position 4) introduces steric hindrance, slightly reducing reactivity compared to the dichloro-fluoro analog. Fluorine atoms at positions 2 and 5 increase thermal stability, making this compound suitable for high-temperature reactions in material science .

- 4-Chloro-2,5-dimethyl- : Methyl groups at positions 2 and 5 lower solubility in polar solvents but improve lipophilicity, favoring applications in hydrophobic polymer crosslinking agents .

Stability and Handling

- 2,5-Dichloro-4-fluoro- : Moisture-sensitive; requires anhydrous storage. Decomposes exothermically upon contact with water, releasing HCl and SO₂ .

- 2,5-Difluoro-4-methyl- : Less hygroscopic than chloro analogs due to reduced polarity from the methyl group, enhancing shelf life .

- 4-Chloro-2,5-dimethyl- : Stable under inert atmospheres but prone to sublimation at elevated temperatures, complicating large-scale processing .

Key Research Findings

- Pharmaceutical Relevance : this compound derivatives exhibit 20–30% higher antimicrobial activity against Gram-positive bacteria compared to methyl-substituted analogs, attributed to enhanced electrophilic reactivity .

- Environmental Impact : Chlorinated sulfonyl chlorides show higher persistence in soil (half-life >60 days) than fluorinated variants, necessitating stringent disposal protocols .

生物活性

2,5-Dichloro-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological research. Its structure allows it to interact with various biological targets, making it a subject of interest for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, along with a sulfonyl chloride functional group. This configuration influences its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific amino acid residues in enzymes and receptors, inhibiting their function. The sulfonamide group can engage in hydrogen bonding, which is crucial for its inhibitory effects on target proteins .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit tumor growth in various cancer cell lines by targeting hypoxia-inducible factors (HIFs), which play a critical role in tumor metabolism and growth under low oxygen conditions.

Case Study: Inhibition of HIF-1α

In a study involving LN229-V6R glioblastoma cells, treatment with 10 µM of this compound resulted in a 30% reduction in HIF-1α protein levels under hypoxic conditions. This reduction correlates with decreased transcriptional activity of HIF-1α, suggesting potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds often depends on their structural features. The presence of electron-withdrawing groups like chlorine and fluorine enhances the reactivity of the sulfonamide group. Research has shown that modifications to the benzene ring can significantly impact the compound's potency against various biological targets .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against HIF-1α |

| Substitution with Methyl | Decreased antimicrobial efficacy |

| Chlorine Positioning | Affects enzyme inhibition rates |

常见问题

Basic: What are the standard synthetic routes for 2,5-dichloro-4-fluorobenzenesulfonyl chloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves sulfonylation of 2,5-dichloro-4-fluorobenzene using chlorosulfonic acid under controlled conditions. Key intermediates (e.g., sulfonic acid derivatives) are characterized via H/C NMR and FT-IR to confirm functional groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if applicable) resolves structural ambiguities. Purity is assessed via HPLC with UV detection (λ = 254 nm). For sulfonyl chlorides, reaction progress is monitored by quenching aliquots and testing for residual sulfonic acid using silver nitrate precipitation .

Basic: How does this compound react with nucleophiles, and what side reactions should be mitigated?

Methodological Answer:

The compound reacts with amines, alcohols, or thiols via nucleophilic substitution at the sulfonyl chloride group. Side reactions include hydrolysis to the sulfonic acid (accelerated by moisture) or electrophilic aromatic substitution (e.g., para-chlorine displacement). To suppress hydrolysis, reactions are conducted under anhydrous conditions (dry solvents, inert atmosphere). Kinetic studies using in situ F NMR can track competing pathways. For example, adding molecular sieves or base (e.g., pyridine) traps HCl byproducts, improving yields .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

Purification involves fractional distillation (low-pressure to avoid thermal decomposition) or recrystallization from non-polar solvents (hexane/ethyl acetate mixtures). Column chromatography (silica gel, eluent: dichloromethane/hexane) resolves sulfonyl chloride from sulfonic acid byproducts. Purity is confirmed by melting point analysis (compare to literature values) and TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Storage requires desiccants (e.g., CaCl) and amber vials to prevent photodegradation .

Advanced: How can density functional theory (DFT) predict the electronic effects of substituents on reactivity?

Methodological Answer:

Hybrid functionals (e.g., B3LYP ) combined with basis sets (6-31G*) model electron-withdrawing effects of chlorine and fluorine substituents. Calculate Fukui indices to identify electrophilic sites (e.g., sulfonyl chloride group) and HOMO-LUMO gaps to assess stability. Compare Mulliken charges on sulfur in sulfonyl chloride vs. sulfonic acid derivatives to rationalize hydrolysis kinetics. Solvent effects (PCM model) improve accuracy for reaction barriers .

Table 1: Computational Parameters for Reactivity Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Functional | B3LYP | |

| Basis Set | 6-31G* | |

| Solvent Model | PCM (Dichloromethane) | |

| Fukui Index (S) | Calculated |

Advanced: How can reaction conditions be optimized to maximize yield in sulfonamide formation?

Methodological Answer:

Use a factorial design (e.g., Taguchi method) to test variables: temperature (0–25°C), stoichiometry (1:1–1:2 nucleophile:sulfonyl chloride), and catalyst (DMAP vs. no catalyst). Monitor yields via GC-MS or F NMR. For exothermic reactions, employ dropwise addition and ice baths. Kinetic profiling identifies rate-limiting steps (e.g., nucleophile activation). Post-reaction, aqueous workup with NaHCO removes acidic byproducts. Optimized conditions typically involve 1.2 eq nucleophile, 0°C, and 5 mol% DMAP, yielding >85% .

Advanced: How should researchers resolve contradictions in reported hydrolytic stability data?

Methodological Answer:

Discrepancies may arise from solvent polarity (e.g., hydrolysis rates in DMSO vs. THF) or trace water content. Conduct accelerated stability studies under controlled humidity (e.g., 30–70% RH) using Karl Fischer titration to quantify water. Compare Arrhenius plots (25–60°C) to extrapolate shelf life. Conflicting DFT predictions (e.g., activation energies) require validation via isotopic labeling (O in HO) to trace hydrolysis pathways .

Advanced: What strategies enable selective derivatization for applications in medicinal chemistry?

Methodological Answer:

Target specific functionalization by protecting reactive sites. For example, temporarily silylate the sulfonyl chloride (using TMSCl) to functionalize the aromatic ring via SNAr. Deprotection with fluoride ions regenerates the sulfonyl chloride. Alternatively, employ cross-coupling (e.g., Suzuki-Miyaura) on halogenated derivatives. Validate selectivity via NOESY NMR or X-ray diffraction. Computational docking (AutoDock Vina) screens derivative interactions with biological targets .

Advanced: How can isotopic labeling (2^{2}2H, 13^{13}13C) elucidate mechanistic details in sulfonylation reactions?

Methodological Answer:

Synthesize C-labeled sulfonyl chloride to track bond cleavage via C NMR. Use HO in hydrolysis studies to distinguish proton transfer steps. For example, kinetic isotope effects (KIE > 1) indicate rate-limiting proton transfer. Isotope tracing in cross-coupling reactions (e.g., F-C coupling constants) clarifies regioselectivity. MS/MS fragmentation patterns confirm isotopic incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。